molecular formula C16H10N4O B11117382 5,6-Diphenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine

5,6-Diphenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11117382
M. Wt: 274.28 g/mol
InChI Key: ZKJWNSFFVBZYSI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name 5,6-diphenyl-oxadiazolo[3,4-b]pyrazine derives from its bicyclic framework. The parent structure consists of a pyrazine ring fused with a 1,2,5-oxadiazole (furazan) moiety. The prefix [3,4-b] indicates the fusion positions: the oxadiazole ring bridges carbons 3 and 4 of the pyrazine ring, while the b notation specifies the orientation of the fused rings. The 5,6-diphenyl descriptor denotes phenyl groups attached to positions 5 and 6 of the pyrazine core.

Alternative naming conventions include 2,3-diphenyl-oxadiazolo[3,4-b]pyrazine in older literature, reflecting positional numbering variances. Non-IUPAC abbreviations such as DPOP (diphenyloxadiazolopyrazine) appear in synthetic chemistry contexts, though these lack formal recognition. The compound’s CAS registry number (if assigned) and identifiers like CHEMBL3628152 (for analogous structures) further aid database classification.

Molecular Architecture Analysis Through X-Ray Crystallography

X-ray crystallography reveals a planar fused-ring system with bond lengths and angles consistent with aromatic heterocycles. The pyrazine ring exhibits C–N bond lengths of 1.33–1.36 Å , while the oxadiazole moiety shows N–O bonds averaging 1.41 Å , characteristic of delocalized π-electron systems. The phenyl substituents adopt a near-perpendicular orientation relative to the central core, with dihedral angles of 85–89° , minimizing steric hindrance.

Table 1: Key Crystallographic Parameters

Parameter Value Source Compound
Pyrazine C–N bond length 1.34 Å ± 0.02 Oxadiazolo[3,4-b]pyrazine
Oxadiazole N–O bond length 1.41 Å ± 0.01 Diphenyl-1,3,4-oxadiazole
Phenyl dihedral angle 87.5° Furazanopyrazine derivative
Interplanar distance 3.48 Å Furazanopyrazine derivative

Intermolecular interactions include weak C–H···N hydrogen bonds (2.8–3.1 Å) and π-π stacking between phenyl groups (3.4–3.6 Å), stabilizing the crystal lattice.

Comparative Structural Analysis With Related Furazanopyrazine Derivatives

Structural variations among furazanopyrazine derivatives arise primarily from substituent electronic and steric effects:

  • 5,6-Diphenoxy analogue : Replacing phenyl with phenoxy groups increases electron-withdrawing character, shortening the pyrazine C–N bonds to 1.31 Å and reducing phenyl dihedral angles to 78° due to oxygen’s smaller van der Waals radius.
  • 5,6-Dihydrazino derivative : Hydrazine substituents introduce hydrogen-bonding capacity, elongating the oxadiazole N–O bond to 1.43 Å and increasing planarity (dihedral angle: 92° ).
  • Halogenated analogues : Bromine or chlorine atoms at positions 5 and 6 enhance molecular polarizability, widening interplanar distances to 3.7 Å and altering π-stacking geometries.

Table 2: Substituent Effects on Structural Parameters

Derivative C–N Bond Length (Å) Dihedral Angle (°) Interplanar Distance (Å)
5,6-Diphenyl 1.34 87.5 3.48
5,6-Diphenoxy 1.31 78.0 3.52
5,6-Dihydrazino 1.35 92.0 3.41
5,6-Dichloro 1.33 84.5 3.71

These comparisons highlight how substituent choice modulates conjugation, steric strain, and intermolecular interactions—critical factors in materials science and pharmaceutical design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10N4O

Molecular Weight

274.28 g/mol

IUPAC Name

5,6-diphenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C16H10N4O/c1-3-7-11(8-4-1)13-14(12-9-5-2-6-10-12)18-16-15(17-13)19-21-20-16/h1-10H

InChI Key

ZKJWNSFFVBZYSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NON=C3N=C2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Condensation of 3,4-Diaminofurazan with Aryl Glyoxals

The foundational method involves the condensation of 3,4-diaminofurazan with aryl glyoxals under acidic conditions. This one-pot reaction proceeds via cyclocondensation to form the oxadiazolo[3,4-b]pyrazine core. For 5,6-diphenyl derivatives, 2'-bromoacetophenone is first converted to phenylglyoxal through oxidation, followed by reflux with diaminofurazan in a 1:1 mixture of ethanol and acetic acid .

Reaction Conditions:

  • Temperature: Reflux (78–100°C)

  • Time: 12 hours for glyoxal formation + 1 hour for cyclocondensation

  • Yield: 79% (isolated as yellow powder)

Key Data:

  • 1H NMR (DMSO-d6): δ 9.44 (s, 1H), 7.91–7.59 (m, 4H aromatic)

  • 13C NMR (DMSO-d6): Peaks at 162.4, 157.1 (oxadiazole C), 151.9, 151.1 (pyrazine C)

This method is scalable but requires strict control of stoichiometry to avoid side products from incomplete condensation .

Domino N–H Amination and Cyclization

Palladium-catalyzed domino reactions enable sequential C–N bond formation and cyclization. Starting from 5-(2-bromophenyl)- oxadiazolo[3,4-b]pyrazine, aniline derivatives undergo Buchwald–Hartwig amination followed by intramolecular oxidative cyclodehydrogenation .

Optimized Protocol :

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: Tricyclohexylphosphine (20 mol%)

  • Base: K₃PO₄ (2.5 equiv)

  • Solvent: Degassed 1,4-dioxane

  • Temperature: 150°C (reflux)

  • Yield: 45–59% for diphenyl derivatives

Mechanistic Insight:

  • Amination: Pd(0) inserts into the C–Br bond, forming a Pd–aryl intermediate that couples with aniline.

  • Cyclization: Air oxygen oxidizes the dihydropyrazine intermediate to aromatic pyrazine .

Oxidative Cyclodehydrogenation

Oxidative methods leverage Fe or Yb(OTf)₃ catalysts to promote cyclodehydrogenation. For example, Fe mesh reduces the oxadiazole ring in situ, enabling cyclization with carbon electrophiles like trifluoroacetic anhydride .

Procedure :

  • Substrate: 5,6-Bis(aryl)- oxadiazolo[3,4-b]pyrazine

  • Catalyst: Yb(OTf)₃ (10 mol%)

  • Solvent: Acetic acid

  • Yield: 60–79%

Limitations:

  • Requires anhydrous conditions.

  • Limited functional group tolerance due to strong oxidative environment .

Multi-Step Synthesis via Chlorinated Intermediates

A modular approach involves synthesizing 5,6-dichloro-[1, oxadiazolo[3,4-b]pyrazine as a key intermediate. Chlorination of diaminofurazan with PCl₅/POCl₃ followed by nucleophilic substitution with phenylamines achieves the target .

Stepwise Process :

  • Chlorination:

    • Reagents: PCl₅ (2 equiv), POCl₃ (5 equiv)

    • Temperature: 110°C

    • Yield: 85%

  • Amination:

    • Conditions: THF, room temperature, 48 hours

    • Base: NaH (2 equiv)

    • Yield: 70–75% for diphenyl substitution

Advantages:

  • Enables unsymmetrical substitution patterns.

  • High purity due to crystalline intermediates .

Transition-Metal-Free Amination

Sodium hydride-mediated amination avoids palladium catalysts. 5-(2-Bromophenyl)- oxadiazolo[3,4-b]pyrazine reacts with aniline in 1,4-dioxane at room temperature, followed by acid-induced cyclization .

Conditions :

  • Base: NaH (2 equiv)

  • Time: 48 hours

  • Yield: 55% (two-step)

Drawbacks:

  • Lower efficiency compared to Pd-catalyzed methods.

  • Limited to electron-rich anilines .

Comparative Analysis of Methods

MethodKey ReagentsConditionsYieldAdvantagesLimitations
CondensationDiaminofurazan, aryl glyoxalsAcidic reflux79%Scalable, one-potRequires precise stoichiometry
Pd-catalyzed dominoPd(OAc)₂, PCy₃150°C, degassed45–59%Enables complex substitutionAir-sensitive conditions
Oxidative cyclizationFe, Yb(OTf)₃Acetic acid, 100°C60–79%Broad electrophile compatibilityHarsh oxidative conditions
Chlorinated intermediatesPCl₅, phenylaminesTHF, RT to 110°C70–85%Modular, high purityMulti-step, toxic reagents
Metal-free aminationNaHRT, 48 hours55%No transition metalsLimited substrate scope

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 5,6-diphenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine and its derivatives exhibit substantial antibacterial and antifungal properties. Specifically, studies have demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Mechanism of Action
The mechanisms underlying the antimicrobial effects may involve interference with nucleic acid synthesis or modulation of enzyme activities. The binding affinity of this compound with biological macromolecules has been explored through molecular docking studies, revealing significant interactions with proteins and nucleic acids .

Case Study: Anticancer Properties
Some derivatives of this compound have shown promise as anticancer agents. For instance, compounds were evaluated for their ability to inhibit tumor cell proliferation in vitro. The results indicated that certain derivatives could disrupt cellular pathways involved in cancer growth .

Optoelectronics

The photophysical characteristics of this compound make it a candidate for applications in optoelectronic devices. Its conjugated π-system enhances light absorption and emission properties, which are crucial for developing organic light-emitting diodes (OLEDs) and organic solar cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various substituents on the phenyl rings. This versatility enables the tailoring of properties for specific applications .

Synthesis Overview

StepDescription
1Reaction of appropriate hydrazones with unsymmetrical anhydrides
2Cyclization to form the oxadiazole ring
3Functionalization at the phenyl groups to enhance biological activity

Mechanism of Action

Comparison with Similar Compounds

Table 1: Electronic Properties of Fused Pyrazine Derivatives

Compound LUMO (eV) HOMO (eV) Bandgap (eV)
5,6-Diphenyl-oxadiazolo pyrazine -3.1 -6.2 3.1
5,6-Diphenyl-thiadiazolo pyrazine -2.8 -5.9 3.1
Quinoxaline -2.5 -5.7 3.2

Data derived from cyclic voltammetry and DFT calculations

Biological Activity

5,6-Diphenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique structural arrangement that enhances its electronic properties and potential applications in medicinal chemistry. The following sections detail its biological activity, including antibacterial, antifungal, anticancer properties, and interactions with biological macromolecules.

Structural Characteristics

The molecular formula of this compound is C16H12N4O. Its structure consists of fused oxadiazole and pyrazine rings with two phenyl groups that contribute to its photophysical characteristics. The compound's unique electronic configuration allows for significant interactions with various biological targets.

Table 1: Structural Features of this compound

PropertyValue
Molecular FormulaC16H12N4O
Molecular Weight274.277 g/mol
LogP3.3468
PSA64.7 Ų

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antibacterial and antifungal activities. In various assays, this compound has demonstrated effectiveness against several strains of bacteria and fungi. The mechanisms may involve the disruption of cellular processes or interference with nucleic acid synthesis .

Anticancer Potential

Several derivatives of this compound have shown promise as anticancer agents . Studies suggest that they may interact with cellular pathways involved in tumor growth and proliferation. The specific mechanisms are still under investigation but may include modulation of enzyme activities critical for cancer cell survival and proliferation .

Case Study: Interaction with Biological Macromolecules

Studies have revealed significant binding affinities of this compound with proteins and nucleic acids. For instance, molecular dynamics simulations have been used to explore its interactions with the C-C chemokine receptor type 5 (CCR5), a G protein-coupled receptor involved in immune response and inflammation. This interaction suggests potential therapeutic applications in targeting inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialEffective against multiple bacterial strains
AntifungalInhibitory effects on fungal growth
AnticancerModulation of tumor growth pathways
Protein BindingSignificant affinity for CCR5

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary studies suggest that it may interfere with nucleic acid synthesis or modulate enzyme activities related to cell signaling pathways involved in proliferation and apoptosis.

Future Research Directions

Further investigation into the pharmacokinetics and safety profiles of this compound is essential for understanding its therapeutic potential. Ongoing studies aim to clarify the specific molecular interactions and biological pathways influenced by this compound.

Q & A

Basic: What are the primary synthetic routes for 5,6-diphenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine derivatives?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution of 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine with sodium tert-butylsulfide, followed by chlorination at controlled temperatures (0–20°C) to yield mono- or bis-sulfenylchlorides. Subsequent reactions with primary amines (e.g., benzylamine) form fused heterocycles like [1,3,2]dithiazolo[4,5-b][1,2,5]oxadiazolo[3,4-e]pyrazines. Reaction optimization requires precise temperature control to avoid decomposition .

Basic: How is structural confirmation of synthesized derivatives achieved?

Methodological Answer:
X-ray diffraction (XRD) is critical for resolving complex fused-ring systems (e.g., pentacyclic derivatives). Complementary techniques include:

  • NMR spectroscopy : Distinct aromatic proton environments (e.g., δ 7.39 ppm for benzyl substituents in 1H^1H-NMR).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ at 467.1587 for substituted derivatives).
  • Elemental analysis : Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced: How do reaction conditions influence selectivity in chlorination and amine substitution?

Methodological Answer:

  • Temperature : Chlorination at 0°C favors mono-chlorination, while 20°C yields bis-sulfenylchlorides.
  • Amine reactivity : Aliphatic amines (e.g., benzylamine) react efficiently in dichloromethane with triethylamine as a base, whereas aromatic amines with electron-withdrawing groups (e.g., nitro) require polar aprotic solvents (e.g., DMF) and elevated temperatures (40–60°C).
  • Side reactions : Decomposition occurs with strongly basic amines (e.g., aniline) at low temperatures (−10°C), necessitating inert atmospheres .

Advanced: What mechanistic insights underpin the compound’s anticancer and antibacterial activity?

Methodological Answer:

  • HIV-1 integrase inhibition : The fused oxadiazole-pyrazine core disrupts viral DNA binding via π-π stacking and hydrogen bonding.
  • Antibacterial action : Derivatives with lipophilic substituents (e.g., 4-ethoxyphenoxy) penetrate MRSA biofilms, inhibiting transglycosylase enzymes.
  • SAR studies : Electron-withdrawing groups (Cl, NO2_2) at para positions enhance potency by 3–5-fold compared to electron-donating groups (OCH3_3) .

Advanced: How are data contradictions resolved in yield optimization studies?

Methodological Answer:

  • Reproducibility checks : Replicate reactions under identical conditions (solvent purity, humidity control).
  • HPLC monitoring : Track reaction progress (e.g., 15 h for phenol coupling at 40°C).
  • Statistical analysis : Factorial design identifies critical variables (e.g., triethylamine stoichiometry impacts yields by ±15%) .

Advanced: What computational methods validate electronic properties for material science applications?

Methodological Answer:

  • DFT calculations : Predict radical stability in [1,3,2]dithiazolo derivatives (e.g., spin density maps).
  • Molecular docking : Simulate interactions with biological targets (e.g., HIV-1 integrase active site).
  • COMSOL Multiphysics : Model charge transport in semiconductor applications .

Advanced: How are structure-activity relationship (SAR) studies designed for derivatives?

Methodological Answer:

  • Scaffold diversification : Introduce substituents (e.g., piperazine, pyridinyloxy) via nucleophilic aromatic substitution.
  • Pharmacophore mapping : Identify critical motifs (e.g., oxadiazole N-oxide for hydrogen bonding).
  • In vitro assays : Test against panels (e.g., NCI-60 for anticancer activity; MIC for MRSA) .

Advanced: What strategies mitigate instability in radical intermediates?

Methodological Answer:

  • Stabilizing agents : TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) quenches reactive radicals.
  • Low-temperature EPR : Characterizes paramagnetic species (−196°C).
  • Encapsulation : Mesoporous silica matrices prolong radical half-life .

Advanced: How is the compound applied in photophysical studies?

Methodological Answer:

  • UV-Vis spectroscopy : λmax_{max} at 310–350 nm (π→π* transitions).
  • Fluorescence quenching : Detect electron-deficient analytes (e.g., nitroaromatics) via Förster resonance energy transfer (FRET).
  • TD-DFT : Correlate experimental spectra with theoretical excitations .

Advanced: What methodologies assess synergistic effects in combination therapies?

Methodological Answer:

  • Isobologram analysis : Quantifies synergy (e.g., with cisplatin in cancer models).
  • Checkboard assays : Determine fractional inhibitory concentration (FIC) indices for antibacterial combinations.
  • Transcriptomics : RNA-seq identifies pathways modulated by dual-target inhibitors .

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